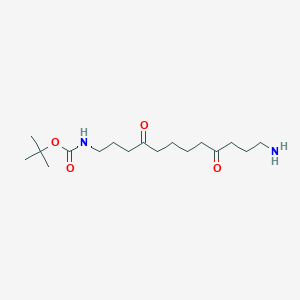

1-(Boc-amino)-4,9-dioxa-12-dodecanamine

Description

Significance of Boc-Protected Amines in Contemporary Organic Synthesis

The protection of functional groups is a cornerstone of organic synthesis, particularly when dealing with polyfunctional molecules where selective reactions are required. nih.gov Among the various protecting groups for amines, the tert-butoxycarbonyl (Boc) group is of paramount importance. nih.govorganic-chemistry.org Introduced via reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the Boc group converts a reactive primary or secondary amine into a stable carbamate (B1207046). organic-chemistry.org This transformation is critical as it renders the amine inert to a wide range of nucleophilic and basic conditions, allowing chemists to perform reactions on other parts of the molecule without unintended interference from the amine. nih.gov

The utility of the Boc group is underscored by its stability and the mild, acidic conditions required for its removal, such as treatment with trifluoroacetic acid (TFA). nih.gov This orthogonality allows for selective deprotection without disturbing other acid-sensitive or base-labile protecting groups that may be present in the molecule. organic-chemistry.org This strategy is fundamental in complex multi-step syntheses, including solid-phase peptide synthesis and the creation of natural products and pharmaceuticals. organic-chemistry.org

The selective mono-protection of symmetrical diamines, which can be a significant challenge, is a particularly valuable technique. researchgate.net Methods have been developed that involve the in-situ generation of one equivalent of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) to protonate one amine group, allowing the other to be selectively protected with (Boc)₂O. scielo.org.mx This yields a heterobifunctional molecule with one free amine available for further reaction and one protected amine, a crucial intermediate for modular synthesis. scielo.org.mxresearchgate.net

Overview of Dioxa-Dodecanamine Frameworks in Modular Chemical Construction

The 4,9-dioxa-1,12-dodecanediamine framework is a linear, flexible chemical structure characterized by a ten-carbon backbone interspersed with two oxygen atoms (ether linkages) and terminated by two primary amine groups. sigmaaldrich.comsigmaaldrich.com This structure is derived from the parent molecule 4,9-dioxa-1,12-dodecanediamine, also known as 1,4-bis(3-aminopropoxy)butane. sigmaaldrich.com

The key features of this framework are the polyether segments, which impart significant hydrophilicity and flexibility to the molecule. Polyether diamines are known to be valuable in creating materials with enhanced water solubility and absorption properties. google.com The presence of two terminal primary amines provides reactive sites for covalent modification, allowing the framework to be incorporated into larger structures such as polyamides or used as a linker to connect two different molecular entities. google.com In fields like drug delivery and the development of PROteolysis TArgeting Chimeras (PROTACs), the length and chemical nature of the linker are critical for determining the efficacy and physicochemical properties of the final conjugate. nih.gov The dioxa-dodecanamine framework, with its defined length, hydrophilicity, and dual reactive handles, serves as an ideal modular building block for such applications.

Table 1: Physicochemical Properties of 4,9-Dioxa-1,12-dodecanediamine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄N₂O₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 204.31 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 7300-34-7 | sigmaaldrich.comsigmaaldrich.com |

| Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 134-136 °C at 4 mmHg | sigmaaldrich.com |

| Density | 0.962 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4609 | sigmaaldrich.com |

| Melting Point | 4.5 °C | sigmaaldrich.com |

| Flash Point | 159 °C | sigmaaldrich.com |

Scope and Research Imperatives for 1-(Boc-amino)-4,9-dioxa-12-dodecanamine

The compound this compound, also known as Boc-DODA, is a specialized chemical tool designed for advanced modular synthesis. cymitquimica.com By combining the flexible, hydrophilic 4,9-dioxa-1,12-dodecanediamine linker with a single Boc-protecting group, this molecule becomes a heterobifunctional building block of significant potential. One terminus possesses a nucleophilic amine ready for immediate conjugation, while the other is a protected amine that can be revealed at a later, strategic point in a synthetic sequence. organic-chemistry.org

The primary scope for this compound lies in its application as a linker in complex molecular constructs. For example, in the field of targeted protein degradation, linkers are essential for connecting a target-binding ligand to an E3 ligase-recruiting moiety in a PROTAC. nih.gov The properties of the linker, including its length, rigidity, and solubility, are critical determinants of the resulting PROTAC's biological activity. The this compound framework offers a mid-length, hydrophilic, and flexible option that can be systematically incorporated into linker libraries for optimizing degrader efficacy.

The key research imperatives for this compound include:

Synthesis and Characterization: While general methods for mono-Boc protection of diamines are established, detailed studies optimizing the selective synthesis of this compound and fully characterizing the product using modern analytical techniques (NMR, MS, IR) are necessary. researchgate.netscielo.org.mx

Application in Conjugate Synthesis: Research is needed to demonstrate its utility in the systematic synthesis of bioconjugates, drug-delivery systems, or PROTACs. This would involve conjugating the free amine to a molecule of interest, followed by deprotection of the Boc group and subsequent reaction at the newly revealed amine site.

Table 2: Compound Identity of this compound

| Identifier | Value | Source(s) |

| Compound Name | This compound | |

| Synonym | Boc-DODA | cymitquimica.com |

| Molecular Formula | C₁₅H₃₂N₂O₄ | |

| Molecular Weight | 304.43 g/mol | |

| Structure | Boc-NH-(CH₂)₃-O-(CH₂)₄-O-(CH₂)₃-NH₂ |

Structure

3D Structure

Properties

Molecular Formula |

C17H32N2O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

tert-butyl N-(12-amino-4,9-dioxododecyl)carbamate |

InChI |

InChI=1S/C17H32N2O4/c1-17(2,3)23-16(22)19-13-7-11-15(21)9-5-4-8-14(20)10-6-12-18/h4-13,18H2,1-3H3,(H,19,22) |

InChI Key |

WBVPTMXEEPIFCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)CCCCC(=O)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

The synthesis of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. Key stages involve the synthesis of the diamine backbone, selective protection of one amino group, and subsequent process optimization.

Synthesis of Linear Dioxa-Alkyl Diamine Backbones (e.g., 4,9-Dioxa-1,12-dodecanediamine)

The precursor for the target compound is the linear diamine, 4,9-dioxa-1,12-dodecanediamine. nist.govsigmaaldrich.com This diamine is characterized by a 12-carbon chain interrupted by two oxygen atoms at positions 4 and 9. One common synthetic route to this and similar α,ω-diamines involves the reaction of 1,4-butanediol (B3395766) bis(3-aminopropyl) ether. nist.gov The structural formula and key properties of 4,9-dioxa-1,12-dodecanediamine are provided below.

| Property | Value |

| IUPAC Name | 4,9-Dioxa-1,12-dodecanediamine |

| CAS Number | 7300-34-7 nist.gov |

| Molecular Formula | C10H24N2O2 nist.gov |

| Molecular Weight | 204.31 g/mol sigmaaldrich.com |

| Boiling Point | 134-136 °C/4 mmHg sigmaaldrich.com |

| Density | 0.962 g/mL at 25 °C sigmaaldrich.com |

The synthesis of dodecane-1,12-diamine, a related long-chain diamine, involves the substitution of dodecane (B42187) with amino groups at both terminal positions. nih.gov

Chemoselective N-Protection Strategies with the tert-Butyloxycarbonyl (Boc) Group

A critical step in the synthesis of this compound is the chemoselective mono-N-protection of the symmetrical diamine precursor. The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. numberanalytics.com The primary challenge in protecting symmetrical diamines is preventing the formation of the di-protected product. sigmaaldrich.com

Several strategies have been developed to achieve high yields of the mono-Boc protected product:

Use of a Mono-Protonated Diamine Salt: A facile and scalable method involves the sequential addition of one mole of hydrochloric acid (HCl) followed by one mole of di-tert-butyl dicarbonate (B1257347) ((Boc)2O). bioorg.orgresearchgate.net The initial protonation of one amino group deactivates it towards the Boc-anhydride, leading to the preferential formation of the mono-protected product. bioorg.orgresearchgate.net This method has been shown to be effective for a variety of acyclic and cyclic diamines, with yields ranging from 65-87%. bioorg.org Alternative HCl sources like chlorotrimethylsilane (B32843) (Me3SiCl) or thionyl chloride (SOCl2) can also be used, avoiding the handling of corrosive HCl gas. scielo.org.mxresearchgate.net

Catalyst-Free N-tert-butyloxycarbonylation in Water: An environmentally friendly approach involves performing the reaction in water. This method has been shown to be highly chemoselective, yielding only the mono-N-Boc protected product without the formation of common side products like isocyanates or ureas. nih.gov

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonated reduced graphene oxide (SrGO), offers an efficient and reusable system for N-Boc protection. thieme-connect.com These reactions can often be performed under solvent-free conditions at room temperature with high yields (84–95%) and short reaction times. thieme-connect.com Other heterogeneous catalysts include thioglycoluril and guanidine (B92328) hydrochloride. researchgate.net

Flow Chemistry: Microreactor technology allows for precise control over reaction parameters such as stoichiometry, temperature, and residence time. sigmaaldrich.com This technique has been successfully applied to the mono-Boc protection of diamines like piperazine (B1678402), achieving a maximum yield of 45% of the desired mono-protected product by carefully optimizing the molar ratio of the reactants. sigmaaldrich.com

The choice of solvent and base can significantly impact the efficiency of the Boc protection reaction. numberanalytics.com Common solvents include dichloromethane (B109758), tetrahydrofuran, and methanol (B129727), while bases like triethylamine (B128534) and pyridine (B92270) are frequently employed. numberanalytics.comsigmaaldrich.com

| Method | Key Features | Typical Yields |

| Mono-Protonated Diamine Salt | Sequential addition of HCl and (Boc)2O. bioorg.orgresearchgate.net | 65-87% bioorg.org |

| Catalyst-Free in Water | Eco-friendly, highly chemoselective. nih.gov | Excellent |

| Heterogeneous Catalysis (SrGO) | Reusable catalyst, solvent-free. thieme-connect.com | 84-95% thieme-connect.com |

| Flow Chemistry | Precise reaction control, rapid process development. sigmaaldrich.com | ~45% for piperazine sigmaaldrich.com |

Process Optimization for Efficient Synthesis, including de novo route development and upscaling

Efficient synthesis of this compound, especially on a larger scale, necessitates process optimization. The development of a "one-pot" reaction using Me3SiCl or SOCl2 as an in situ source of HCl simplifies the procedure and makes it amenable to multigram-scale synthesis without the need for tedious chromatographic purification. scielo.org.mxresearchgate.netredalyc.org This approach has proven successful for a range of diamines. scielo.org.mxresearchgate.netredalyc.org

Flow chemistry offers a powerful tool for rapid process development and optimization. sigmaaldrich.com By systematically varying parameters such as solvent, temperature, and reagent ratios in a microreactor setup, optimal conditions can be identified in a much shorter timeframe compared to traditional batch experiments. sigmaaldrich.com For instance, in the mono-Boc protection of piperazine, methanol was identified as the optimal solvent, and the ideal molar ratio of Boc-anhydride to diamine was determined to be 0.8 equivalents. sigmaaldrich.com Further optimization of concentration and flow rate allowed for the production of 600g of mono-Boc-protected piperazine in 8 hours. sigmaaldrich.com

Selective Derivatization and Functionalization of the Free Amine Moiety

The presence of a free primary amine on the this compound molecule allows for a wide range of selective chemical modifications. This functional handle is crucial for its application as a linker or building block in more complex structures.

Amide Bond Formation via Coupling Reactions (e.g., solid-phase coupling)

The free amine can readily undergo amide bond formation with carboxylic acids. This is a fundamental transformation in organic synthesis, often facilitated by coupling reagents. For instance, N-Boc protected amino acids can be coupled to form peptides. researchgate.net The synthesis of N-arylbenzamides has been achieved through copper(I) iodide-catalyzed amidation of phenylboronic acids or aryl bromides. researchgate.net

Solid-phase synthesis is a powerful technique where the mono-Boc protected diamine can be attached to a solid support. This allows for the efficient addition of subsequent building blocks and simplifies purification, as excess reagents and byproducts can be washed away. This strategy is particularly valuable in the synthesis of peptide nucleic acids and other oligomeric structures.

Conjugation with Activated Esters and Carbonyls

The nucleophilic free amine can react with various electrophilic partners, including activated esters and carbonyl compounds. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are commonly used to form stable amide bonds under mild conditions. This method is widely employed for bioconjugation and material functionalization.

Reaction with aldehydes and ketones can lead to the formation of imines, which can be subsequently reduced to secondary amines. This reductive amination provides another avenue for introducing diverse functionalities onto the molecule.

Orthogonal Protecting Group Strategies in Complex Multi-Step Syntheses

In the synthesis of complex molecules, such as modified peptides or polymers, it is often necessary to protect multiple functional groups. nih.gov An orthogonal protecting group strategy is one in which each type of protecting group can be removed under specific conditions without affecting the others. nih.govub.edu This allows for the selective deprotection and reaction at different sites within the same molecule. nih.gov

The Boc group is a cornerstone of such strategies due to its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation. rsc.orgorganic-chemistry.org This characteristic allows it to be used in tandem with base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) or groups removable by hydrogenolysis, such as benzyloxycarbonyl (Cbz). ub.edursc.org

For a molecule like this compound, a typical orthogonal approach would involve:

Functionalization of the free amine: The available primary amine can be reacted with a molecule that itself contains a different protecting group, for instance, an Fmoc-protected amino acid.

Selective Deprotection: The newly introduced Fmoc group can be removed using a mild base, such as piperidine, leaving the Boc group and the newly formed amide bond intact. sigmaaldrich.com

Further Elaboration: The newly freed amine can then be further functionalized.

Final Boc Removal: The Boc group on the original this compound moiety can be removed later in the sequence using acidic conditions. rsc.org

This orthogonality is crucial for building complex structures where different parts of the molecule need to be addressed sequentially. researchgate.net

Deprotection Methodologies for the Boc-Protected Amine

The removal of the Boc group is a common and critical step, typically achieved under acidic conditions that cause the carbamate (B1207046) to fragment, releasing the free amine, carbon dioxide, and the stable tert-butyl cation. organic-chemistry.orgnih.gov

Acid-Mediated Boc Cleavage and Considerations

The standard method for cleaving a Boc group is through acidolysis. nih.gov A variety of acids and solvent systems can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule. semanticscholar.org Strong acids are generally required for the hydrolysis of the tert-butyl carbamate. nih.gov

Commonly used reagents include trifluoroacetic acid (TFA), often in dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like ethyl acetate, dioxane, or methanol. nih.govsemanticscholar.org Other acidic systems such as sulfuric acid, methanesulfonic acid (MsOH), or Lewis acids like zinc bromide (ZnBr₂) have also proven effective. semanticscholar.org The deprotection reaction proceeds by protonation of the carbamate, followed by the elimination of a tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene.

A key consideration during acid-mediated deprotection is the fate of the resulting tert-butyl cation. This electrophilic species can potentially alkylate sensitive residues in the substrate, such as tryptophan or methionine in peptide synthesis. organic-chemistry.org To prevent such side reactions, scavengers like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | nih.govsemanticscholar.org |

| Hydrogen Chloride (HCl) | Saturated solution in EtOAc, Dioxane, or MeOH | nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | semanticscholar.org |

| Sulfuric Acid (H₂SO₄) | Dilute in t-BuOAc | semanticscholar.org |

| Lewis Acids (e.g., ZnBr₂) | In an inert solvent like CH₂Cl₂ | semanticscholar.org |

| p-Toluenesulfonic acid (TsOH) | In t-BuOAc-CH₂Cl₂ | semanticscholar.orgresearchgate.net |

This table presents a summary of common reagents used for the acid-mediated deprotection of Boc-protected amines.

Impact of Deprotection Conditions on Subsequent Reactivity

The conditions chosen for the Boc deprotection can significantly influence the outcome of the subsequent reaction step. The efficiency of deprotection and the state of the resulting product amine are directly affected by factors such as acid strength, temperature, solvent, and reaction time. nih.gov

For instance, using a strong acid like TFA or HCl will typically result in the formation of the corresponding ammonium (B1175870) salt of the deprotected amine (e.g., the trifluoroacetate (B77799) or hydrochloride salt of 4,9-dioxa-1,12-dodecanediamine). This salt is often stable and may precipitate, simplifying isolation. However, for the amine to act as a nucleophile in a subsequent reaction, it must be converted back to its free base form through neutralization with a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The presence of this added base and the resulting ammonium salt in the next reaction can affect reaction rates and purification.

Role As a Versatile Building Block in Complex Chemical Architectures

Applications in Organic Synthesis

In the realm of organic synthesis, the differential reactivity of the two amino groups in 1-(Boc-amino)-4,9-dioxa-12-dodecanamine is a key feature. This allows for its sequential functionalization, making it an ideal starting material for the synthesis of a wide array of complex organic molecules.

Polyamines are a class of organic compounds characterized by the presence of two or more primary amino groups. They are involved in a multitude of biological processes, and their synthetic analogs are of great interest for therapeutic applications. nih.gov The synthesis of polyamine derivatives often requires the use of protecting groups to achieve regioselectivity. nih.gov The Boc group is a commonly employed amine protecting group due to its stability under various reaction conditions and its facile removal under mildly acidic conditions. tandfonline.com

The structure of this compound, with its pre-installed mono-Boc protection, makes it an excellent precursor for the synthesis of unsymmetrical polyamine analogs. The free amine can be selectively reacted with a variety of electrophiles, such as alkyl halides or activated carboxylic acids, to introduce new functionalities. Subsequent deprotection of the Boc group reveals a new primary amine, which can then be further elaborated, leading to the construction of complex polyamine derivatives with precisely defined structures. For instance, conformationally restrained polyamine analogs have been synthesized using a strategy that involves the N-alkylation of tetra-Boc protected polyamines followed by deprotection. nih.gov

| Reactant | Reagent | Product | Significance |

| Di-Boc-protected homospermidine | Bromides | Fully protected polyamine-naphthalimide conjugates | Avoids complex purification of unstable intermediates nih.gov |

| N-Boc protected amines | (Boc)2O in PEG-400 | N-tert-butyl-carbamates | Efficient and environmentally friendly protection method tandfonline.com |

| Tetra-Boc polyamine analogs | 1 M HCl in ethyl acetate | Conformationally restricted polyamines | Avoids corrosive reagents for deprotection nih.gov |

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins can lead to novel structures and functions. nih.gov The synthesis of UAAs often involves the use of chiral building blocks and protecting group strategies to control stereochemistry and reactivity.

While direct evidence for the use of this compound in the synthesis of unnatural amino acids is not prevalent in the reviewed literature, its structure suggests potential applications. The free amine could be used to open a protected amino acid precursor, such as an N-carboxyanhydride, or be incorporated into a peptide chain using standard peptide coupling protocols. The flexible dioxadodecane chain could impart unique conformational properties to the resulting UAA. Furthermore, the terminal Boc-protected amine, after deprotection, could serve as a point for further modification or for the introduction of reporter groups. For example, diene-containing noncanonical amino acids have been synthesized and incorporated into proteins to enable specific chemical reactions like the Diels-Alder reaction. nih.gov

The concept of modular assembly in chemistry involves the use of well-defined building blocks that can be combined in a systematic way to create a library of diverse and complex molecules. The bifunctional nature of this compound makes it an attractive component for such modular approaches.

The free amine allows for its attachment to a solid support or a core scaffold. The Boc-protected amine can then be deprotected and reacted with a variety of building blocks. This sequence can be repeated to assemble advanced small molecules with tailored properties. The ether linkages within the backbone can enhance the solubility of the resulting molecules, which is often a desirable feature in medicinal chemistry and materials science.

Integration into Polymer Chemistry

The unique structural features of this compound also lend themselves to applications in polymer chemistry, particularly in the synthesis of functional polymers and the modification of existing ones.

While there is no direct evidence in the searched literature of this compound being used as a monomer for polymerization, its diamine nature, once deprotected, suggests its potential as a co-monomer in step-growth polymerizations. For example, diamines are key monomers in the synthesis of polyamides and polyimides. The related compound, 4,9-Dioxa-1,12-dodecanediamine, which lacks the Boc protection, is a known chemical intermediate. sigmaaldrich.comsigmaaldrich.com The aminolysis of polyesters, such as poly-3-hydroxybutyrate, with diamines has been shown to be an effective method for producing functionalized oligomers. mdpi.com This process involves the cleavage of the polyester (B1180765) chain and the formation of amide bonds. mdpi.com

Polyethylene (B3416737) glycol (PEG) is a biocompatible and water-soluble polymer that is widely used in drug delivery and biomaterial applications. nih.gov The process of attaching PEG chains to molecules, known as PEGylation, can improve their pharmacokinetic properties. Bifunctional PEG derivatives are often used to link different molecules together.

Design of Functionalized Polymeric Materials (e.g., Copolyamino acids)

The synthesis of advanced polymeric materials often relies on the use of bifunctional monomers that can be polymerized to create materials with tailored properties. The parent diamine of the title compound, 4,9-dioxa-1,12-dodecanediamine, serves as an exemplary monomer in the synthesis of functional polymers such as polyamides and poly(amidoamine)s (PAAs). cmpw-pan.plnih.gov The two primary amine groups of 4,9-dioxa-1,12-dodecanediamine can participate in step-growth polymerization reactions with dicarboxylic acids or their derivatives to form polyamides, or with monomers like itaconic acid to produce PAAs. cmpw-pan.pl

The incorporation of the flexible and hydrophilic 4,9-dioxa-1,12-dodecane moiety into the polymer backbone can impart desirable characteristics, such as increased solubility and altered mechanical properties. While direct polymerization of this compound is not typical due to the protected amine, its deprotected form is a key component. The Boc-protected version represents a precursor that allows for controlled, stepwise synthesis where the diamine can be introduced into a polymer structure at a specific point after deprotection. This strategy is crucial for creating well-defined block copolymers or for the post-polymerization modification of materials.

Development of Bioconjugates and Chemically Modified Biomolecules

The ability to selectively link synthetic molecules to biological macromolecules is a cornerstone of modern biotechnology and pharmaceutical development. This compound is a prime example of a linker used in the creation of such bioconjugates.

PEGylation Reagents for Biopharmaceutical Research

Polyethylene glycol (PEG) linkers are widely employed in biopharmaceutical research to enhance the properties of therapeutic molecules. The process of PEGylation can improve the solubility, stability, and pharmacokinetic profile of peptides, proteins, and other biologics. This compound, and its longer-chain analogs like Boc-N-amido-PEG12-amine, are monodisperse PEG reagents that offer precise control over linker length. alderbioinsights.co.ukacs.org

The hydrophilic PEG-like spacer within this compound increases the aqueous solubility of the molecules it is incorporated into. acs.org The presence of two distinct functionalities—a reactive primary amine and a temporarily masked primary amine (as a Boc-carbamate)—allows for directional and controlled conjugation. The Boc group can be removed under mild acidic conditions, revealing a free amine that can then be coupled to another molecule. This bifunctionality is essential for creating complex, multi-component systems.

Linkers in Protein and Nucleic Acid Conjugation

The conjugation of proteins and nucleic acids with other molecules, such as fluorescent dyes, affinity tags, or therapeutic agents, is fundamental to diagnostics and targeted therapies. The structure of this compound makes it an effective linker for these applications.

The terminal primary amine can be reacted with an activated carboxyl group on a target molecule (e.g., a protein or a modified oligonucleotide) to form a stable amide bond. Following this initial conjugation, the Boc-protecting group can be cleaved to expose the second amine. This newly available amine provides a handle for the attachment of a second component, enabling the assembly of precisely defined molecular constructs. This stepwise approach is critical for ensuring the homogeneity and functionality of the final bioconjugate.

Application in Antibody-Drug Conjugates (ADC) and Proteolysis Targeting Chimeras (PROTAC) Technologies as a Linker Component

In recent years, Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful therapeutic modalities. nih.govresearchgate.net The linker that connects the different components of these complex molecules is a critical determinant of their efficacy and safety. cmpw-pan.plnih.gov

Strategic Applications in Linker Chemistry and Surface Modification

Design and Synthesis of Linkers for Functional Material Development

The primary amine of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine (after deprotection) can be used to anchor the molecule to various substrates, including electrode surfaces. This allows for the precise engineering of surface properties at the molecular level.

Electrochemical grafting is a powerful technique for covalently modifying conductive surfaces, such as glassy carbon electrodes (GCEs). While direct electrochemical grafting of aliphatic amines can be challenging, the amine group of 4,9-dioxa-1,12-dodecanediamine (the deprotected form of the subject compound) can be readily attached to a GCE surface that has been pre-functionalized, for example, with carboxyl groups.

The process typically involves the activation of surface-bound carboxylic acids to form active esters, which then readily react with the primary amine of the linker molecule to form a stable amide bond. The use of a mono-protected diamine like this compound would be advantageous in a multi-step surface modification. The initial grafting would occur via the deprotected amine, leaving the Boc-protected amine available for a subsequent chemical transformation after the initial surface modification is complete. This allows for the construction of complex molecular architectures on the electrode surface.

The layer of organic molecules grafted onto an electrode surface can significantly alter the kinetics of electron transfer between the electrode and a redox-active species in solution. The long, flexible, and insulating 4,9-dioxa-12-dodecanamine chain, when grafted to a GCE, would be expected to act as a barrier to electron transfer.

The extent of this barrier effect would be dependent on the packing density and conformation of the linker on the surface. This property can be harnessed to, for example, reduce background currents or to create surfaces with tunable electron transfer properties. The presence of the ether linkages in the chain may also influence the local dielectric environment at the electrode-solution interface, further modulating the electron transfer kinetics.

The true utility of this compound in this context lies in its bifunctional nature. After grafting the molecule to a surface via one amine group (after deprotection), the second (Boc-protected) amine can be deprotected in a subsequent step to expose a reactive site. This newly exposed amine can then be used to immobilize other molecules, such as enzymes, antibodies, or DNA, to create a biosensor.

The long, flexible 4,9-dioxa-12-dodecanamine chain acts as a spacer arm, which is crucial for several reasons:

It extends the recognition element away from the electrode surface, which can improve its accessibility to the target analyte and minimize steric hindrance.

It can help to preserve the biological activity of the immobilized molecule by providing a more flexible and less denaturing local environment.

The hydrophilic nature of the polyether chain can help to reduce non-specific binding of interfering species to the sensor surface.

This strategy allows for the fabrication of highly specific and sensitive sensor interfaces.

Linker Functionality in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. tcichemicals.com They are synthesized from molecular building blocks, often referred to as linkers, which dictate the topology and properties of the resulting framework. tcichemicals.com Amine-containing molecules are frequently used as linkers in the synthesis of imine-based COFs, which are known for their high chemical stability. tcichemicals.com

The synthesis of highly crystalline COFs requires a delicate balance of thermodynamic and kinetic factors. The use of a mono-Boc-protected linker like this compound could offer a degree of kinetic control over the polymerization process. The temporary blocking of one reactive site can slow down the initial, often rapid, formation of amorphous polymer, allowing for more ordered growth of the crystalline COF.

The Boc protecting group can be removed under specific conditions (e.g., acidic treatment) to allow for the formation of the final, extended framework. This strategy of using protected monomers is a known method to improve the quality and crystallinity of porous frameworks. nih.gov For instance, the use of Boc-protected diamines has been shown to be an effective strategy in the synthesis of functional metal-organic frameworks (MOFs), a related class of materials, enhancing their durability and performance. nih.gov

The choice of linker is a critical determinant of the properties of a COF. While rigid, aromatic linkers are most common, there is growing interest in the use of more flexible, aliphatic linkers to impart novel properties to these materials. nih.govacs.org The long, flexible chain of 4,9-dioxa-1,12-dodecanediamine would have several predictable effects on the properties of a COF:

Porosity: The flexible nature of the linker could lead to the formation of COFs with dynamic or "soft" pores that can adapt their size and shape in response to external stimuli.

Interlayer Spacing: In 2D COFs, which consist of stacked layers, the use of a long aliphatic linker can increase the distance between the layers. nih.govacs.org This can be advantageous for applications where access to the interlayer space is important.

Mechanical Properties: The incorporation of flexible linkers can lead to the formation of more pliable and less brittle COF materials.

Luminescence: Research has shown that interrupting the π-conjugation within COF layers by using saturated linkers, such as those based on cyclohexane, can suppress photoluminescence quenching and lead to highly luminescent materials. nih.govacs.org The aliphatic backbone of 4,9-dioxa-1,12-dodecanediamine would similarly be expected to produce COFs with enhanced luminescence properties.

The table below summarizes the general influence of linker type on COF properties, highlighting the potential contributions of a flexible linker like 4,9-dioxa-1,12-dodecanediamine.

| Linker Type | Typical Linkers | Expected Influence on COF Properties |

| Rigid Aromatic | Terephthalaldehyde, p-Phenylenediamine | High crystallinity, permanent porosity, thermal stability, often good charge transport. |

| Flexible Aliphatic | 1,4-Diaminocyclohexane, 4,9-Dioxa-1,12-dodecanediamine | Increased flexibility, potential for dynamic porosity, increased interlayer spacing, enhanced luminescence. nih.govacs.org |

Exploration of Dynamic Covalent Chemistry for COF Formation

While direct experimental evidence for the use of this compound in the synthesis of Covalent Organic Frameworks (COFs) is not extensively documented in current literature, its structural characteristics suggest a potential role in this area of research. COFs are crystalline porous polymers formed through reversible covalent bond formation, and the choice of building blocks is critical to their structure and function.

The flexible and hydrophilic nature of the 4,9-dioxa-12-dodecanamine backbone is analogous to polyethylene (B3416737) glycol (PEG), which has been utilized as an additive to assist in the rapid synthesis of highly crystalline imine-based COF membranes. researchgate.net In such systems, the PEG component can help to control the reaction environment and facilitate the amorphous-to-crystalline interconversion process. researchgate.net

Furthermore, the use of Boc-protected diamines has been explored in the related field of Metal-Organic Frameworks (MOFs) to enhance their properties, such as recyclability under humid conditions for CO2 capture. researchgate.net The Boc protection strategy in these porous materials highlights a method for the controlled introduction of functional amine groups. researchgate.net Extrapolating from these findings, it is conceivable that after deprotection, the resulting diamine could serve as a flexible linker in the formation of novel COFs, potentially influencing their pore size, flexibility, and guest-binding properties. The primary amine of the deprotected linker would be available to participate in dynamic covalent reactions, such as imine or boronate ester formation, which are commonly used to construct COF lattices.

Linker Utility in Molecular Probes and Delivery Systems

The attributes of this compound make it an attractive linker for the construction of molecular probes and sophisticated drug delivery platforms. Its PEG-like structure can enhance the aqueous solubility and biocompatibility of the resulting conjugates, a crucial factor in biological applications.

Design of Linkers for Controlled Molecular Release

The design of linkers that can release a payload under specific physiological conditions is a cornerstone of modern drug delivery. The flexible chain of this compound can be incorporated into more complex linker systems designed for controlled release. For instance, it can act as a spacer that positions a cleavable group, such as a hydrolytically or enzymatically labile bond, at an optimal distance from the payload and the targeting moiety.

In such "pro-drug" approaches, therapeutics are covalently tethered within a larger construct, and their release is triggered by specific stimuli. nist.gov The hydrophilic nature of the 4,9-dioxa-12-dodecanamine spacer can influence the pharmacokinetics of the entire conjugate, potentially extending its circulation time and modulating its release profile. researchgate.net The general strategies for controlled release from hydrogels, which often employ PEG-based tethers, can be conceptually applied to systems incorporating this linker. nist.gov

Conjugation of Molecular Probes and Tags to Biological Entities

The bifunctional nature of this compound is highly advantageous for the conjugation of molecular probes and tags to biological molecules like proteins and peptides. The mono-Boc protection allows for a sequential conjugation strategy. First, the free primary amine can be reacted with a suitable functional group on a molecule of interest. Following this, the Boc group can be removed under acidic conditions to expose the second primary amine for conjugation to another molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a solid support.

This stepwise approach provides precise control over the assembly of bioconjugates. The hydrophilic spacer can also help to minimize steric hindrance and maintain the biological activity of the conjugated molecules. The synthesis of various Boc-protected aminooxy and N-alkylaminooxy amines for bioconjugation highlights the utility of this protection strategy in creating heterobifunctional linkers that allow for the connection of different molecular entities with controlled spacing. researchgate.net

Applications in Targeted Delivery Platforms and Chemical Biology

In the realm of targeted delivery, this linker is particularly relevant to the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADCs, a linker connects a potent cytotoxic drug to an antibody that targets a specific cancer cell antigen. chemeo.com The properties of the linker, including its length, flexibility, and hydrophilicity, are critical for the stability and efficacy of the ADC. chemeo.com The 4,9-dioxa-12-dodecanamine backbone is a type of PEG linker, which is widely used in ADCs to improve solubility and pharmacokinetic properties. chemeo.com

Below is a table summarizing the properties of the parent diamine and the mono-Boc protected form:

| Property | 4,9-Dioxa-1,12-dodecanediamine | This compound |

| Synonyms | 1,4-Bis(3-aminopropoxy)butane | Boc-DODA |

| CAS Number | 7300-34-7 nist.govsigmaaldrich.com | Not available |

| Molecular Formula | C10H24N2O2 nist.govsigmaaldrich.com | C15H32N2O4 |

| Molecular Weight | 204.31 g/mol nist.govsigmaaldrich.com | 304.43 g/mol |

| Appearance | Liquid sigmaaldrich.com | Data not available |

| Boiling Point | 134-136 °C/4 mmHg sigmaaldrich.com | Data not available |

| Density | 0.962 g/mL at 25 °C sigmaaldrich.com | Data not available |

Contributions to Supramolecular Chemistry and Self Assembly

Engineering of Peptide-Based Supramolecular Systems

In the realm of peptide-based materials, the incorporation of spacer moieties like 1-(Boc-amino)-4,9-dioxa-12-dodecanamine is a key strategy for controlling the assembly process and the ultimate properties of the resulting supramolecular structures.

Flexible spacers are crucial in the design of self-assembling peptide systems. The oligo(ethylene glycol) chain of this compound imparts significant flexibility, allowing peptide-based structures to adopt favorable conformations for self-assembly. nih.gov This flexibility can be critical in overcoming steric hindrance that might otherwise prevent or disrupt the formation of ordered aggregates. nih.gov The hydrophilic nature of the ethylene (B1197577) glycol units also enhances water solubility, which is often a desirable property for biological applications. nih.govnih.gov

The bifunctional nature of this compound, with one amine protected and one free, allows for directional and sequential conjugation. The free amine can be attached to a peptide or other molecular building block, while the Boc-protected amine remains available for a subsequent, specific deprotection and coupling step. This controlled synthesis is fundamental to creating complex, well-defined supramolecular architectures. nih.gov

| Feature of Spacer | Consequence for Self-Assembly |

| Flexibility | Allows for necessary conformational adjustments, reduces steric hindrance. nih.govnih.gov |

| Hydrophilicity | Improves solubility in aqueous media, crucial for biological systems. nih.govnih.gov |

| Defined Length | Provides precise control over the distance between assembling motifs. |

| Bifunctionality | Enables directional and sequential synthesis of complex structures. nih.gov |

Hierarchical self-assembly, where molecules first form primary structures that then organize into larger, more complex superstructures, is a hallmark of biological systems. nih.gov Flexible linkers like this compound play a vital role in mediating these processes. By controlling the spacing and orientation of assembling units, such linkers can dictate the pathway of assembly, influencing whether the system forms, for example, nanofibers, nanorods, or other morphologies. nih.gov

The dynamic nature of the non-covalent bonds that drive self-assembly, combined with the flexibility of the OEG spacer, results in structures that are not static but can respond to external stimuli. acs.org This adaptability is crucial for the development of "smart" materials that can change their structure and function in response to changes in their environment.

The self-assembly of peptide conjugates incorporating flexible spacers can lead to the formation of extensive three-dimensional networks that entrap solvent molecules, resulting in hydrogels (if the solvent is water) or organogels (if the solvent is organic). researchgate.netrsc.org The properties of these gels are highly dependent on the nature of the self-assembling units and the linkers that connect them.

The incorporation of this compound can influence key properties of the resulting gels, such as their mechanical strength, thermal stability, and responsiveness to stimuli. researchgate.net For instance, the flexible OEG spacer can contribute to the formation of physically crosslinked networks that exhibit self-healing properties. researchgate.net While specific studies on hydrogels formed with this exact compound are not detailed in the provided results, the principles governing the self-assembly of similar peptide amphiphiles suggest its utility in this area. nih.govacs.org

Molecular Recognition Phenomena in Self-Assembling Systems

Molecular recognition, the specific binding between molecules through non-covalent interactions, is the fundamental principle underlying self-assembly. nih.gov The design of synthetic self-assembling systems relies on the precise control of these interactions.

The assembly of supramolecular structures is governed by a combination of weak intermolecular forces. nih.gov The terminal amine groups of this compound, once deprotected, can participate in crucial hydrogen bonding and electrostatic interactions. csbsju.edu Hydrogen bonds are highly directional and play a key role in the formation of ordered structures like β-sheets in peptides, which often drive fibril formation. nih.govnih.gov

| Type of Interaction | Potential Role of the Compound's Moieties |

| Hydrogen Bonding | Terminal amines act as donors; ether oxygens act as acceptors. csbsju.edu |

| Electrostatic Interactions | Protonated amines can form salt bridges with negatively charged groups. |

| Hydrophobic Interactions | The Boc group and parts of attached peptides can contribute. |

| Van der Waals Forces | General attractive forces between all atoms. vaia.com |

Modern supramolecular chemistry is increasingly focused on multi-component systems, where several different molecular building blocks co-assemble to form complex, functional structures. nih.govnih.govrsc.org The selection of components in these systems is governed by the principle of complementarity; the shapes and chemical properties of the individual molecules must be matched to ensure they assemble into the desired architecture rather than forming a disordered mixture. nih.govresearchgate.net

A linker like this compound serves as a versatile component in such systems. Its bifunctional nature allows it to connect two different molecular entities, bringing them into proximity to facilitate their interaction and co-assembly. nih.gov The choice of a flexible OEG spacer can be a deliberate strategy to allow the connected components a degree of freedom to find their optimal binding orientation, a process that is critical for achieving highly ordered, and often functional, multicomponent assemblies. nih.gov The ability to control the assembly pathway through careful component design is essential for creating materials with emergent properties that are not present in the individual components alone. rsc.org

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization of Novel Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of "1-(Boc-amino)-4,9-dioxa-12-dodecanamine" derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry provide complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of "this compound," both ¹H and ¹³C NMR are employed to confirm the successful synthesis and purity of the compounds.

Due to the limited availability of specific NMR data for "this compound," the following table presents typical chemical shifts for a closely related mono-Boc-protected diamine, tert-butyl (6-aminohexyl)carbamate, which shares key functional groups.

¹H NMR Spectral Data of tert-Butyl (6-aminohexyl)carbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.60 | brs | 1H | NH (carbamate) |

| 3.03 | q | 4H | CH₂ (adjacent to amines) |

| 2.62 | t | 2H | CH₂ (adjacent to NH₂) |

| 2.47 | brs | 2H | NH₂ |

| 1.37 | brs | 4H | CH₂ |

| 1.36 | brs | 9H | C(CH₃)₃ (Boc) |

| 1.26 | m | 4H | CH₂ |

Data is for an analogous compound and serves as a representative example.

¹³C NMR Spectral Data of tert-Butyl (6-aminohexyl)carbamate scielo.org.mx

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C=O (carbamate) |

| 79.0 | C(CH₃)₃ (Boc) |

| 41.7 | CH₂ |

| 40.5 | CH₂ |

| 32.9 | CH₂ |

| 30.0 | CH₂ |

| 28.5 | C(CH₃)₃ (Boc) |

| 26.6 | CH₂ |

| 26.5 | CH₂ |

Data is for an analogous compound and serves as a representative example. scielo.org.mx

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of "this compound," FT-IR is instrumental in confirming the presence of the Boc protecting group, the amine functionalities, and the ether linkages.

The table below outlines the characteristic FT-IR absorption bands for a similar compound, tert-butyl-N-(3-hydroxypropyl) carbamate (B1207046), which contains the key Boc-carbamate group. researchgate.net

Characteristic FT-IR Absorption Bands for a Boc-Protected Amino Alcohol researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 | N-H Stretch | Amine/Amide |

| ~2970 | C-H Stretch | Alkane |

| ~1688 | C=O Stretch | Carbamate (Boc) |

| ~1529 | N-H Bend | Amide II |

| ~1370 | C-H Bend | tert-butyl |

| ~1170 | C-O Stretch | Ether/Carbamate |

Data is for an analogous compound and serves as a representative example. researchgate.net

Mass Spectrometry (e.g., LCMS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a critical technique for determining the molecular weight of a compound and assessing its purity. In Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is first separated by liquid chromatography and then ionized and detected by the mass spectrometer. This provides both the retention time and the mass-to-charge ratio (m/z) of the compound, confirming its identity and purity. The molecular weight of "this compound" is 304.43 g/mol . amerigoscientific.com

The following table shows predicted mass spectrometry data for a related compound, tert-butyl n-{3-[2-(methylamino)ethoxy]propyl}carbamate. uni.lu

Predicted Mass Spectrometry Data for a Related Boc-Protected Diamine with Ether Linkage uni.lu

| Adduct | m/z |

| [M+H]⁺ | 233.18598 |

| [M+Na]⁺ | 255.16792 |

| [M-H]⁻ | 231.17142 |

| [M+NH₄]⁺ | 250.21252 |

| [M+K]⁺ | 271.14186 |

Data is for an analogous compound and serves as a representative example. uni.lu

Electrochemical Characterization of Surface-Modified Systems

When "this compound" is used to modify surfaces, for instance, in the creation of biosensors or functionalized materials, electrochemical techniques are employed to characterize the modified interface.

Cyclic Voltammetry (CV) for Redox Behavior and Surface Coverage

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of molecules at an electrode surface. researchgate.net For surfaces modified with "this compound," CV can be used to study the stability of the monolayer and to monitor subsequent chemical modifications. While the compound itself is not redox-active, it can be functionalized with a redox-active probe. The resulting voltammogram provides information on the surface coverage and the electron transfer kinetics.

The table below presents hypothetical CV data for a gold electrode modified with a self-assembled monolayer of an amino-terminated long-chain alkane, which is structurally analogous to the deprotected form of the target compound, followed by coupling to a ferrocene redox probe.

Hypothetical Cyclic Voltammetry Data for a Modified Gold Electrode

| Parameter | Value | Description |

| Anodic Peak Potential (Epa) | +0.25 V | Potential at which oxidation of the redox probe occurs. |

| Cathodic Peak Potential (Epc) | +0.15 V | Potential at which reduction of the redox probe occurs. |

| Peak Separation (ΔEp) | 0.10 V | Indicates the reversibility of the redox process. |

| Surface Coverage (Γ) | 2.5 x 10⁻¹⁰ mol/cm² | The amount of electroactive species on the electrode surface. |

This data is hypothetical and serves as a representative example for a surface-modified system.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When "this compound" is immobilized on a substrate, XPS can confirm its presence and provide information about the chemical environment of its constituent atoms.

The following table shows typical binding energies for the core level electrons of elements present in a self-assembled monolayer of an amino-terminated alkane on a gold surface.

Typical XPS Binding Energies for an Amino-Terminated Monolayer on Gold

| Element | Core Level | Binding Energy (eV) | Interpretation |

| Carbon | C 1s | ~285.0 | C-C, C-H bonds in the alkyl chain |

| Nitrogen | N 1s | ~400.0 | C-N bond in the amine group |

| Oxygen | O 1s | ~532.0 | C-O bonds in the ether linkages |

| Gold | Au 4f | ~84.0 | Gold substrate |

This data is representative of similar surface-modified systems.

Chromatographic Methods for Reaction Progress and Purity

Chromatographic techniques are indispensable in synthetic chemistry for monitoring the progress of reactions and assessing the purity of isolated products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a versatile building block like this compound, which is utilized in synthesizing a variety of more complex molecules, chromatographic methods are crucial for ensuring the desired chemical transformations are proceeding as expected and for characterizing the final products. chemimpex.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction. chemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. chemistryhall.com The principle of TLC lies in the separation of compounds based on their polarity. A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

In a typical reaction involving this compound, the starting material will have a specific retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. As the reaction progresses, a new spot corresponding to the product will appear on the TLC plate, typically with a different Rf value due to the change in the molecule's polarity. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Illustrative Data for TLC Monitoring of a Hypothetical Reaction:

Consider a hypothetical reaction where this compound is reacted with another compound to form a more complex amide. The progress of this reaction can be monitored by TLC, as illustrated in the following table:

| Reaction Time (hours) | Starting Material (Rf) | Product (Rf) | Observations |

| 0 | 0.45 | - | A single spot corresponding to the starting material is observed. |

| 2 | 0.45 | 0.60 | A new spot for the product appears, and the starting material spot is still prominent. |

| 4 | 0.45 | 0.60 | The intensity of the product spot increases, while the starting material spot diminishes. |

| 6 | - | 0.60 | The starting material spot is no longer visible, indicating the reaction is complete. |

Note: The Rf values are hypothetical and depend on the specific reaction and TLC conditions (e.g., solvent system, stationary phase).

For visualization, since many organic compounds are colorless, various techniques can be employed. chemistryhall.com If the compounds are UV-active, they can be visualized under a UV lamp. chemistryhall.com Alternatively, staining agents like potassium permanganate can be used, which react with the compounds on the plate to produce colored spots. chemistryhall.com

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution of Polymeric Products

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czresearchgate.net This is particularly relevant when this compound is used as a monomer or an initiator in the synthesis of polymers, such as polyamides or polyurethanes. SEC separates molecules based on their hydrodynamic volume in solution. researchgate.net The stationary phase consists of porous beads. Larger molecules cannot enter the pores and therefore elute first, while smaller molecules can penetrate the pores to varying extents and have a longer path, thus eluting later. researchgate.net

The key parameters obtained from an SEC analysis are the number average molecular weight (Mn), the weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value close to 1.0 indicates a narrow distribution, where the polymer chains are of similar length.

Illustrative Data for SEC Analysis of a Hypothetical Polymer:

Suppose this compound is used to synthesize a biocompatible polymer. The resulting polymer's molecular weight characteristics can be determined by SEC, as shown in the hypothetical data below:

| Elution Volume (mL) | Molecular Weight ( g/mol ) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 15.2 | 55,000 | 45,000 | 52,000 | 1.16 |

| 16.5 | 32,000 | |||

| 17.8 | 18,000 | |||

| 19.1 | 9,000 |

Note: This data is for illustrative purposes. The actual values would depend on the specific polymerization conditions and the SEC instrumentation.

This data would indicate the successful synthesis of a polymer with a relatively narrow molecular weight distribution, which can be a critical factor for its performance in applications like drug delivery or medical devices. chemimpex.com The SEC chromatogram provides a visual representation of the molecular weight distribution, and by comparing it to calibration standards, accurate molecular weight parameters can be calculated. lcms.cz

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Methods for Dioxa-Amine Derivatives

The synthesis of amines and their derivatives is a cornerstone of organic chemistry, and the development of novel, efficient, and selective methods is a perpetual goal. colostate.edu Future research will likely focus on moving beyond traditional multi-step procedures for producing dioxa-amine derivatives. Key areas of exploration include:

Advanced Catalytic Systems: There is a significant opportunity to develop new catalytic strategies for amine synthesis. colostate.edu This includes the use of transition metal catalysts, such as iridium and copper, to facilitate C-N bond formation under milder conditions. colostate.edursc.org For instance, copper-catalyzed reactions of dioxazolones present a novel route to primary amides, which are precursors to amines. rsc.org

Photocatalysis: Light-mediated reactions offer a powerful tool for organic synthesis. The application of photocatalytic methods, such as reverse polarity Povarov reactions or umpolung synthesis of diamines, could provide innovative and efficient pathways to complex amine structures. colostate.edu

Selective Deprotection: The Boc protecting group is crucial to the utility of 1-(Boc-amino)-4,9-dioxa-12-dodecanamine. Future work will focus on developing more refined and selective deprotection methods. This includes thermal deprotection in continuous flow systems or the use of mild, recoverable catalysts like iron(III) salts, which can offer greater chemoselectivity compared to traditional strong acid methods. acs.orgresearchgate.net

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Goal | Traditional Method | Emerging Novel Approach | Potential Advantage |

| Amine Synthesis | Reduction of nitriles/amides with stoichiometric hydrides (e.g., LiAlH₄) wikipedia.org | Iridium or Copper-catalyzed reductive amination colostate.edursc.org | Higher efficiency, milder conditions, improved functional group tolerance. |

| C-N Bond Formation | Nucleophilic substitution with alkyl halides | Photocatalytic three-component Umpolung synthesis colostate.edu | Access to complex structures, use of abundant starting materials. |

| Boc-Deprotection | Treatment with strong acids (e.g., Trifluoroacetic Acid) masterorganicchemistry.com | Thermal flow deprotection or Iron(III) catalysis acs.orgresearchgate.net | Higher selectivity, avoidance of harsh reagents, potential for solvent-free conditions. |

Advanced Material Science Applications, including Stimuli-Responsive Materials and Smart Interfaces

The inherent properties of the dioxa-dodecanamine structure—flexibility, hydrophilicity, and dual amine functionality—make it an ideal candidate for the fabrication of advanced materials. "Smart" or stimuli-responsive materials can change their properties in response to external triggers, a field where PEG-based structures are of great interest. nih.govacs.orgnih.gov

Stimuli-Responsive Polymers and Hydrogels: The compound can be incorporated into polymer backbones or used as a cross-linker to create hydrogels. nih.gov The Boc-protected amine serves as a latent functional group that can be deprotected by a pH change (acidic conditions), altering the material's charge, hydrophilicity, and swelling behavior. nih.gov This pH-responsiveness is highly sought after for applications in controlled drug release and tissue engineering. nih.govrsc.org

Smart Interfaces and Surfaces: The terminal primary amine allows the molecule to be grafted onto surfaces, creating smart interfaces. Such functionalized surfaces could be designed to change their properties, such as wettability or protein adhesion, in response to environmental stimuli. This has applications in biosensors, self-cleaning coatings, and medical implants.

Covalent Adaptable Networks (CANs): Amine-terminated molecules are valuable as crosslinkers in the synthesis of CANs, also known as vitrimers. These materials possess the robustness of traditional thermosets but can be reprocessed and healed, contributing to more sustainable material life cycles. rsc.org By tuning the network's crosslinking density with well-defined linkers like dioxa-amine derivatives, properties such as glass transition temperature and reprocessability can be precisely controlled. rsc.org

| Stimulus | Mechanism Involving Dioxa-Amine Derivative | Potential Application |

| pH (Acidic) | Cleavage of the Boc protecting group, exposing a positive charge (NH₃⁺). nih.gov | On-demand drug release in acidic tumor microenvironments or specific cellular compartments. nih.gov |

| Temperature | Incorporation into thermoresponsive polymers (e.g., poly(N-vinyl caprolactam)) to tune the lower critical solution temperature (LCST). nih.govrsc.org | Injectable hydrogels that are liquid at room temperature and form a gel at body temperature for tissue engineering. nih.gov |

| Light | Used as a linker to attach light-responsive moieties to a material. nih.gov | Spatially controlled release of compounds from a surface or within a hydrogel. nih.gov |

Innovative Designs for Bioactive Molecule Conjugation and Targeted Delivery Systems

The field of bioconjugation is rapidly expanding, with a focus on creating highly specific and effective therapeutic and diagnostic agents. Linkers are critical components of these systems, and this compound is well-suited for this role. broadpharm.com Its structure allows it to function as a heterobifunctional crosslinker after deprotection of the Boc group.

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets cancer cells. The PEG-like chain of the dioxa-amine linker can enhance the solubility and stability of the conjugate, while the two distinct amine groups provide handles for attachment to both the antibody and the drug. broadpharm.com

Targeted Nanoparticle Systems: The linker can be used to attach targeting ligands (e.g., folic acid, peptides, aptamers) to the surface of nanoparticles, such as liposomes or polymeric micelles. mdpi.comnih.gov This directs the nanoparticles to specific cells or tissues, increasing therapeutic efficacy and reducing off-target effects. nih.govopenaccessjournals.com The hydrophilic PEG-like spacer helps to create a "stealth" coating that reduces clearance by the immune system, prolonging circulation time. researchgate.netcreativepegworks.com

Peptide and Protein Modification: The compound can be used to PEGylate proteins or peptides, a common strategy to improve their stability, solubility, and pharmacokinetic profiles. creativepegworks.com The development of cleavable versions of such linkers is also a key research area, as it allows for the release of the unmodified bioactive molecule at the target site and simplifies analytical characterization. nih.gov

| Molecule to Conjugate | Targeting Strategy | Role of Dioxa-Amine Linker | Example Application |

| Chemotherapeutic Drug | Antibody targeting tumor-specific antigens | Connects drug to antibody; enhances solubility. broadpharm.com | Antibody-Drug Conjugate (ADC) for cancer therapy. |

| Photosensitizer | Small molecule ligand (e.g., Folic Acid) for overexpressed receptors mdpi.com | Connects photosensitizer to targeting ligand. | Targeted Photodynamic Therapy (PDT). |

| Plasmid DNA | Passive accumulation in tumors (EPR effect) | Forms part of a polymeric carrier for DNA. | Gene delivery systems. researchgate.net |

| Imaging Agent | Peptide sequence (e.g., RGD) targeting integrins | Covalent attachment to a nanoparticle carrier. | Targeted diagnostic imaging. mdpi.com |

Integration of Computational Chemistry and Theoretical Modeling for Compound Design and Interaction Prediction

As synthetic and material science applications become more complex, predictive modeling is essential for rational design and for reducing experimental costs. Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound.

Conformational Analysis: Molecular Dynamics (MD) simulations can be used to predict the preferred conformations of the linker in different environments (e.g., in aqueous solution, at an interface, or when conjugated to a large biomolecule). This is crucial for understanding how it influences the properties of the final conjugate or material.

Interaction Prediction: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate interaction energies. For example, modeling can predict the binding energy between the linker and a solvent, a surface, or a receptor site. mdpi.com This can guide the design of linkers with optimal hydrophilicity or binding affinity.

Reactivity and Mechanism Studies: Computational tools can elucidate reaction mechanisms, such as the catalytic cycle for a novel synthetic pathway or the conditions required for selective Boc deprotection. researchgate.net This knowledge accelerates the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate the structural features of a series of dioxa-amine derivatives with their observed activity (e.g., drug delivery efficiency, material properties), QSAR can be used to design new compounds with enhanced performance.

Development of Sustainable Synthesis and Green Chemistry Approaches for its Production and Utilization

The chemical industry is increasingly focused on developing sustainable processes that minimize environmental impact. The synthesis of specialty chemicals like this compound is a prime area for the application of green chemistry principles.

Renewable Feedstocks: A major goal is to replace petroleum-based starting materials with those derived from biomass. The dioxa-alkane backbone is related to ethylene (B1197577) glycol, which can be produced from renewable sources. tu-darmstadt.de Research into the catalytic amination of biomass-derived diols and other oxygenates is a key step toward a fully sustainable synthesis of these linkers. tu-darmstadt.deacs.org

Green Solvents and Catalysis: Future synthetic routes will aim to replace hazardous organic solvents with greener alternatives like water or biomass-derived solvents such as γ-valerolactone (GVL). rsc.org Furthermore, the use of highly efficient and recyclable catalysts is preferred over stoichiometric reagents to minimize waste.

Atom Economy: Synthetic pathways will be designed to maximize the incorporation of atoms from the reactants into the final product. This includes exploring catalytic cycles and one-pot reactions that reduce the number of steps and purification stages. organic-chemistry.org

| Green Chemistry Principle | Application to Dioxa-Amine Synthesis |

| Use of Renewable Feedstocks | Synthesizing the ethylene glycol units from biomass-derived sources. tu-darmstadt.de |

| Catalysis | Employing transition metal or enzyme catalysts for amination and deprotection steps instead of stoichiometric reagents. researchgate.netacs.org |

| Safer Solvents & Reagents | Replacing chlorinated solvents with water or bio-derived solvents; using non-toxic catalysts. rsc.org |

| Design for Energy Efficiency | Developing reactions that run at ambient temperature and pressure; using flow chemistry. acs.org |

| Atom Economy | Designing convergent and one-pot syntheses to minimize byproduct formation. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.